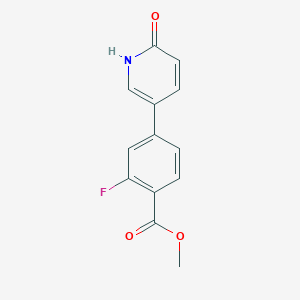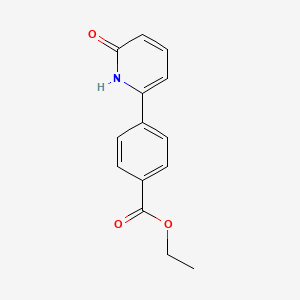
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, commonly referred to as 5-FMC, is a new synthetic compound that has been studied for its potential applications in scientific research. 5-FMC has a wide range of properties that make it an attractive option for scientists and researchers.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine involves the reaction of 3-fluoro-4-methoxycarbonylbenzaldehyde with 2-pyridinecarboxylic acid in the presence of a base and a catalyst to form the desired product.
Starting Materials
3-fluoro-4-methoxycarbonylbenzaldehyde, 2-pyridinecarboxylic acid, Base (e.g. sodium hydroxide), Catalyst (e.g. palladium on carbon)
Reaction
Step 1: Dissolve 3-fluoro-4-methoxycarbonylbenzaldehyde and 2-pyridinecarboxylic acid in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir for a period of time (e.g. 1 hour) at room temperature., Step 3: Add a catalyst (e.g. palladium on carbon) to the reaction mixture and heat under reflux for a period of time (e.g. 4 hours)., Step 4: Allow the reaction mixture to cool to room temperature and filter off any solid impurities., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable solvent system (e.g. ethyl acetate/hexanes) to obtain the final product, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine.
科学的研究の応用
5-FMC has been studied for its potential applications in scientific research. It has been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. 5-FMC has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.
作用機序
The mechanism of action of 5-FMC is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. It has also been found to interact with certain receptors, such as the 5-HT2A receptor, which may be involved in its effects on the central nervous system.
生化学的および生理学的効果
5-FMC has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which can affect mood, energy levels, and cognitive function. It has also been found to interact with certain receptors, such as the 5-HT2A receptor, which may be involved in its effects on the central nervous system. Additionally, 5-FMC has been found to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
5-FMC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively safe to use in laboratory experiments. However, it is important to note that 5-FMC is a synthetic compound, and its effects and mechanisms of action are not yet fully understood. As such, it is important to use caution when using 5-FMC in laboratory experiments.
将来の方向性
There are several potential future directions for research on 5-FMC. One potential direction is to further study its effects on the central nervous system and its potential use in the treatment of neurological disorders. Additionally, further research could be done to explore its potential anti-tumor and anti-inflammatory properties. Finally, further research could be done to explore the potential applications of 5-FMC in drug delivery systems.
特性
IUPAC Name |
methyl 2-fluoro-4-(6-oxo-1H-pyridin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)10-4-2-8(6-11(10)14)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEKNVLOSJGSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683089 |
Source


|
| Record name | Methyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine | |
CAS RN |
1111115-88-8 |
Source


|
| Record name | Methyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368136.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368138.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368152.png)










